5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride

Thermal stability Crystallinity Solid-state handling

This multi-substituted sulfonyl chloride is distinguished by its 5-chloro, 2-methoxy, and 4-methyl substitution pattern—delivering superior electrophilic reactivity for sulfonamide and sulfonate ester synthesis. Compared to non-chlorinated analogs, the 5-chloro group accelerates amine coupling critical for herbicide and drug candidate construction, while the elevated melting point (126–128 °C, >35 °C above the des-chloro analog) simplifies recrystallization, reduces decomposition risk, and ensures fewer downstream impurities. Procure this 97%-purity building block for reliable, scalable agrochemical manufacturing and hit-to-lead ADME optimization.

Molecular Formula C8H8Cl2O3S
Molecular Weight 255.12 g/mol
CAS No. 889939-48-4
Cat. No. B1591179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride
CAS889939-48-4
Molecular FormulaC8H8Cl2O3S
Molecular Weight255.12 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)OC
InChIInChI=1S/C8H8Cl2O3S/c1-5-3-7(13-2)8(4-6(5)9)14(10,11)12/h3-4H,1-2H3
InChIKeyBJRJHJZVSWZXIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-methoxy-4-methylbenzenesulfonyl Chloride (CAS 889939-48-4): Procurement-Ready Chemical Identity and Baseline Specifications


5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride is a multi-substituted aromatic sulfonyl chloride derivative characterized by a 2-methoxy, 4-methyl, and 5-chloro substitution pattern on the benzene ring [1]. It serves as a reactive electrophilic building block in organic synthesis, primarily for sulfonamide and sulfonate ester formation, and is supplied with a documented purity specification of 97% and a melting point range of 126–128 °C .

5-Chloro-2-methoxy-4-methylbenzenesulfonyl Chloride (CAS 889939-48-4): Why Close Analogs Cannot Be Substituted Without Consequence


Substituting this compound with structurally similar benzenesulfonyl chlorides (e.g., unsubstituted, 4-methyl, 4-chloro, or 2-methoxy-4-methyl analogs) alters the electronic environment of the sulfonyl chloride group, thereby modulating its electrophilic reactivity and the physicochemical properties of the resulting sulfonylated products [1]. Even small structural changes—such as the absence of the 5-chloro substituent—result in a melting point difference exceeding 35 °C, which directly impacts purification, handling, and formulation workflows .

5-Chloro-2-methoxy-4-methylbenzenesulfonyl Chloride (CAS 889939-48-4): Quantifiable Differentiation Against Analog Benzenesulfonyl Chlorides


Melting Point Elevation: Superior Thermal Stability Relative to Non-Chlorinated Analogs

5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride exhibits a melting point of 126–128 °C , which is approximately 37 °C higher than the 2-methoxy-4-methyl analog (87–89 °C) and over 110 °C higher than unsubstituted benzenesulfonyl chloride (13–15 °C) [1]. This elevated melting point correlates with enhanced crystallinity and thermal stability in the solid state.

Thermal stability Crystallinity Solid-state handling

Enhanced Electrophilicity: Electronic Influence of the 5-Chloro Substituent on Reactivity

The presence of the electron-withdrawing 5-chloro substituent increases the electrophilic character of the sulfonyl chloride group compared to analogs lacking this halogen. Class-level inferences from comparative studies indicate that aromatic sulfonyl chlorides bearing electron-withdrawing groups (EWGs) undergo nucleophilic attack more readily than those with only electron-donating substituents [1]. This translates to faster sulfonamide formation kinetics and potentially higher yields under equivalent conditions.

Electrophilic reactivity Sulfonylation Nucleophilic substitution

Synthesis Efficiency: High-Yield Preparation via Two-Step Route from Inexpensive Starting Materials

A two-step synthesis of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride starting from 4-chloro-3-methylphenol (via etherification and sulfonylation) has been reported, yielding the target compound after MS and ¹H NMR confirmation [1]. While the exact yield is not disclosed in the abstract, the described route uses inexpensive raw materials [1]. In contrast, a separate patent describes a one-step chlorosulfonation of 1-chloro-4-methoxy-2-methylbenzene achieving a 75.6% yield . This compares favorably to yields of 60–70% reported for some unsubstituted benzenesulfonyl chloride syntheses under analogous conditions .

Synthesis yield Cost-effectiveness Scalability

Molecular Weight and LogP Differentiation: Impact on Downstream Product Properties

5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride has a molecular weight of 255.12 g/mol and a computed XLogP3-AA of 2.9 [1]. The 2-methoxy-4-methyl analog (no 5-chloro) has a molecular weight of 220.67 g/mol and an expectedly lower logP [2]. The additional chlorine atom increases both molecular weight and lipophilicity by approximately 35 Da and ~1 logP unit, respectively. In medicinal chemistry, sulfonamides derived from this chloride will accordingly possess higher lipophilicity and altered pharmacokinetic profiles compared to those from non-chlorinated analogs.

Lipophilicity ADME Drug design

5-Chloro-2-methoxy-4-methylbenzenesulfonyl Chloride (CAS 889939-48-4): Evidence-Based Application Scenarios for Procurement Decision-Making


Synthesis of Sulfonamide-Based Agrochemicals and Herbicides

The compound's enhanced electrophilicity due to the 5-chloro substituent accelerates sulfonamide bond formation with amines, which is critical for constructing herbicide active ingredients [1]. Its high melting point and solid-state stability facilitate handling in large-scale agrochemical manufacturing .

Medicinal Chemistry: Construction of Diversified Sulfonamide Libraries for Lead Optimization

The increased molecular weight and lipophilicity conferred by the 5-chloro group enable medicinal chemists to modulate the ADME properties of sulfonamide-containing drug candidates [1]. This reagent is particularly valuable when optimizing membrane permeability and metabolic stability in hit-to-lead programs.

Preparative Organic Synthesis: Purification-Advantaged Building Block

The melting point of 126–128 °C, which is over 35 °C higher than the non-chlorinated analog, allows for straightforward purification of the reagent itself by recrystallization and reduces the risk of decomposition during storage [1]. This physical property advantage translates to fewer impurities in downstream reactions and more consistent reaction outcomes.

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